1-Butylpyridinium-D14 chloride

Mass Spectrometry Internal Standard Quantitative Bioanalysis

Quantifying 1-butylpyridinium chloride in complex matrices via LC-MS is hampered by matrix effects and ionization variability. 1-Butylpyridinium-D14 chloride (CAS 312623-96-4) resolves this as the definitive +14 Da stable isotope internal standard. • LC-MS/MS quantitation: Definitive IS for plasma, urine, and tissue homogenate analysis • qNMR: 98 atom % D purity enables absolute concentration determination • IMS-MS: Well-defined mass shift supports collision cross-section calibration Supplied at certified isotopic purity for validated analytical workflows.

Molecular Formula C9H14ClN
Molecular Weight 185.75 g/mol
CAS No. 312623-96-4
Cat. No. B1628364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpyridinium-D14 chloride
CAS312623-96-4
Molecular FormulaC9H14ClN
Molecular Weight185.75 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=CC=C1.[Cl-]
InChIInChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D;
InChIKeyPOKOASTYJWUQJG-CBZSTONXSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpyridinium-D14 Chloride: A Deuterated Pyridinium Ionic Liquid for Precise Quantitative Analysis


1-Butylpyridinium-D14 chloride (CAS 312623-96-4) is a deuterated analog of the pyridinium-based ionic liquid 1-butylpyridinium chloride [1]. Its molecular formula is C₉D₁₄ClN, with a molecular weight of 185.75 g/mol, representing a mass increase of +14 Da relative to its non-deuterated counterpart . This compound is available at certified isotopic purities of 98 atom % D, enabling its primary role as a stable isotope-labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) and quantitative nuclear magnetic resonance (qNMR) applications .

Why Non-Deuterated 1-Butylpyridinium Chloride or Imidazolium-Based Ionic Liquids Cannot Substitute for 1-Butylpyridinium-D14 Chloride in Quantitative Workflows


Direct substitution of 1-Butylpyridinium-D14 chloride with its non-deuterated analog or other ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) in quantitative analytical workflows leads to systematic errors. The fundamental requirement for a stable isotope-labeled internal standard in LC-MS and qNMR is near-identical chemical behavior coupled with a distinct mass or spectral signature [1]. Non-deuterated 1-butylpyridinium chloride co-elutes with and is spectrally indistinguishable from the target analyte, precluding accurate normalization for matrix effects and ionization efficiency variations [2]. Furthermore, the physicochemical properties of 1-butylpyridinium-based ILs differ significantly from imidazolium-based ILs, as demonstrated by variations in transport properties and biological activity, which invalidates cross-class internal standardization [3][4].

Quantitative Differentiation Evidence for 1-Butylpyridinium-D14 Chloride Versus Key Comparators


Mass Spectrometric Differentiation: +14 Da Mass Shift Enables Unambiguous Analyte Discrimination in LC-MS

1-Butylpyridinium-D14 chloride exhibits a molecular weight of 185.75 g/mol, which is exactly +14 Da higher than its non-deuterated analog, 1-butylpyridinium chloride (171.75 g/mol) . This mass shift, resulting from the substitution of all 14 hydrogen atoms in the butyl and pyridinium moieties with deuterium, creates a distinct MS signal that is readily resolved from the analyte of interest. In contrast, the non-deuterated analog would co-elute and generate an indistinguishable MS signal, rendering it useless as an internal standard for accurate quantification [1]. The mass difference is sufficient to avoid isotopic overlap while being small enough to maintain near-identical chromatographic retention time and ionization efficiency [2].

Mass Spectrometry Internal Standard Quantitative Bioanalysis

Isotopic Purity: 98 atom % D Certification Ensures Minimal Unlabeled Contamination and High Quantitative Accuracy

Commercial 1-Butylpyridinium-D14 chloride is specified at 98 atom % D isotopic purity . This high level of deuteration minimizes the presence of residual unlabeled (¹H-containing) species, which is critical for quantitative accuracy in both LC-MS and qNMR. In comparison, alternative internal standards such as ¹³C- or ¹⁵N-labeled 1-butylpyridinium chloride may exhibit different isotopic purity specifications and can introduce different systematic biases [1]. The high isotopic purity of the D14-labeled compound reduces the 'cross-talk' signal in the analyte channel, directly improving the lower limit of quantification (LLOQ) in trace analysis .

Isotopic Purity Quality Control qNMR

Comparative Transport Properties: Pyridinium Cation Exhibits Lower Self-Diffusion and Ionic Conductivity Than Imidazolium-Based ILs

For the base IL 1-butylpyridinium ([bpy]) with the bis(trifluoromethane sulfonyl)imide ([TFSI]) anion, the sum of cationic and anionic self-diffusion coefficients is lower than that for the corresponding 1-butyl-3-methylimidazolium ([bmim])-based IL [1]. Specifically, the order of self-diffusion coefficients is [bmim][TFSI] > [bpy][TFSI] [1]. Consequently, the ionic conductivity of [bpy][TFSI] is also lower than that of [bmim][TFSI] [1]. This class-level difference in transport properties translates to distinct behavior in electrochemical applications, where imidazolium-based ILs would not be a suitable proxy for pyridinium-based ILs in fundamental studies or device development.

Ionic Liquids Physicochemical Properties Electrochemistry

Inhibitory Potency on Organic Cation Transporters: NBuPy-Cl Displays Moderate Affinity with IC₅₀ of 3.8 μM for rOCT2

N-Butylpyridinium chloride (the non-deuterated parent compound of the D14 analog) inhibits the rat organic cation transporter 2 (rOCT2)-mediated transport of metformin with an IC₅₀ of 3.8 μM [1]. This value is intermediate compared to other alkylpyridinium chlorides: the hexyl analog is more potent (IC₅₀ = 0.1 μM), while the ethyl analog is less potent (IC₅₀ = 14 μM) [1]. Importantly, the structurally related imidazolium IL, 1-butyl-3-methylimidazolium chloride (Bmim-Cl), exhibits strong inhibitory effects across a range of transporters with IC₅₀ values between 0.2 and 8.5 μM, demonstrating that potency is both cation-class and alkyl-chain-length dependent [2]. This quantitative bioactivity data highlights that substituting one IL for another in biological studies would lead to different pharmacological outcomes.

Drug Transporters Toxicology In Vitro Pharmacology

Optimal Research and Industrial Application Scenarios for 1-Butylpyridinium-D14 Chloride Based on Quantitative Evidence


Internal Standard for LC-MS/MS Quantification of 1-Butylpyridinium Chloride in Biological Matrices

Based on the +14 Da mass shift [Section 3, Item 1], 1-Butylpyridinium-D14 chloride is the definitive internal standard for developing and validating LC-MS/MS methods to quantify 1-butylpyridinium chloride in plasma, urine, or tissue homogenates. This application is directly supported by the compound's design as a stable isotope-labeled analog [1] and is critical for toxicokinetic and environmental fate studies of this ionic liquid [2].

Quantitative Nuclear Magnetic Resonance (qNMR) Reference for Pyridinium-Based Ionic Liquid Purity Assessment

The high isotopic purity (98 atom % D) [Section 3, Item 2] makes 1-Butylpyridinium-D14 chloride suitable as an internal concentration reference in qNMR . It can be used to accurately determine the absolute purity or concentration of non-deuterated 1-butylpyridinium chloride samples, as the residual solvent signal and the internal standard signal are well-resolved [3].

Calibrant for Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) of Ionic Liquids

The well-defined mass (+14 Da shift) and the distinct physicochemical properties of the pyridinium core [Section 3, Items 1 & 3] enable the D14 compound to serve as a calibrant or reference ion for collision cross-section (CCS) measurements in IMS-MS [4]. This aids in the structural characterization of other pyridinium-based ILs and their aggregates in the gas phase.

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